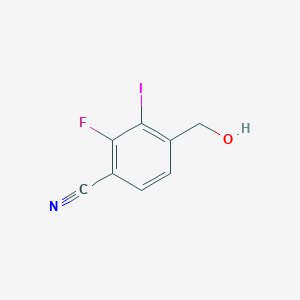
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles This compound is characterized by the presence of fluorine, iodine, and a hydroxymethyl group attached to a benzene ring with a nitrile functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluorinated benzonitrile derivative with an iodinating agent. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Products with different nucleophiles replacing the iodine atom.
Oxidation: 2-Fluoro-4-(carboxymethyl)-3-iodobenzonitrile.
Reduction: 2-Fluoro-4-(methyl)-3-iodobenzonitrile.
Coupling: Various biaryl compounds.
Applications De Recherche Scientifique
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest, although specific pathways and targets may vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)benzonitrile
- 2-Fluoro-4-(hydroxymethyl)-5-methoxybenzonitrile
- 2-Fluoro-4-(hydroxymethyl)-3-chlorobenzonitrile
Uniqueness
2-Fluoro-4-(hydroxymethyl)-3-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens with the hydroxymethyl and nitrile groups makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C8H5FINO |
|---|---|
Poids moléculaire |
277.03 g/mol |
Nom IUPAC |
2-fluoro-4-(hydroxymethyl)-3-iodobenzonitrile |
InChI |
InChI=1S/C8H5FINO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,12H,4H2 |
Clé InChI |
VLYXAOOGWQGFRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CO)I)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















